molecular formula C19H18N4O3S B10874793 4-amino-N-{4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide

4-amino-N-{4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl}benzenesulfonamide

Cat. No.: B10874793
M. Wt: 382.4 g/mol
InChI Key: SLTIGRCKDMWGBM-FARCUNLSSA-N
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Description

4-AMINO-N-{4-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as amino, methoxy, and sulfonamide, contributes to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N-{4-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 4-amino-2-pyrimidinylamine to form an intermediate Schiff base. This intermediate is then subjected to a sulfonation reaction using benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-{4-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Mechanism of Action

The mechanism of action of 4-AMINO-N-{4-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • **4-AMINO-N-{4-[(E)-2-(4-HYDROXYPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE
  • **4-AMINO-N-{4-[(E)-2-(4-CHLOROPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE
  • **4-AMINO-N-{4-[(E)-2-(4-METHYLPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE

Uniqueness

The uniqueness of 4-AMINO-N-{4-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-2-PYRIMIDINYL}-1-BENZENESULFONAMIDE lies in its methoxy group, which can undergo specific chemical transformations that are not possible with other similar compounds.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

4-amino-N-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide

InChI

InChI=1S/C19H18N4O3S/c1-26-17-8-3-14(4-9-17)2-7-16-12-13-21-19(22-16)23-27(24,25)18-10-5-15(20)6-11-18/h2-13H,20H2,1H3,(H,21,22,23)/b7-2+

InChI Key

SLTIGRCKDMWGBM-FARCUNLSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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